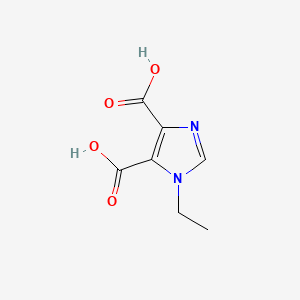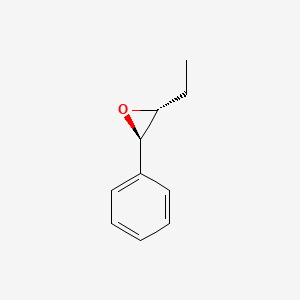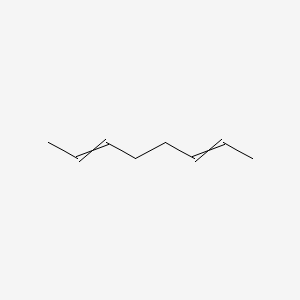
Carbonate, hydrogen(8CI,9CI)
Übersicht
Beschreibung
Bicarbonate, also known as hydrogen carbonate, is a polyatomic anion with the chemical formula HCO₃⁻. It plays a crucial role in the physiological pH buffering system of the human body and is an intermediate form in the deprotonation of carbonic acid. Bicarbonate is essential in maintaining acid-base homeostasis and is involved in various biochemical processes .
Wissenschaftliche Forschungsanwendungen
Hydrogencarbonat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:
-
Chemie: : Hydrogencarbonat wird als Puffer in chemischen Reaktionen verwendet, um den pH-Wert zu halten. Es wird auch bei der Synthese verschiedener Verbindungen und als Reagenz in der analytischen Chemie eingesetzt .
-
Biologie: : In biologischen Systemen spielt Hydrogencarbonat eine wichtige Rolle bei der Aufrechterhaltung des pH-Gleichgewichts in Blut und anderen Körperflüssigkeiten. Es ist am Transport von Kohlendioxid im Blut beteiligt und für die Zellatmung unerlässlich .
-
Medizin: : Hydrogencarbonat wird als Antazidum zur Behandlung von saurem Sodbrennen und Magenschmerzen eingesetzt. Es wird auch zur Behandlung von metabolischer Azidose und als Bestandteil von intravenösen Flüssigkeiten zur Korrektur von Azidose verwendet .
-
Industrie: : Hydrogencarbonat wird in der Lebensmittelindustrie als Treibmittel in Backwaren verwendet. Es wird auch in Feuerlöschern, Reinigungsmitteln und als Neutralisationsmittel in verschiedenen industriellen Prozessen verwendet .
Wirkmechanismus
Hydrogencarbonat übt seine Wirkungen durch verschiedene Mechanismen aus:
-
Pufferwirkung: : Hydrogencarbonat wirkt als Puffer, indem es überschüssige Wasserstoffionen neutralisiert und so das pH-Gleichgewicht in biologischen Systemen aufrechterhält. Dies ist entscheidend für die ordnungsgemäße Funktion von Enzymen und Stoffwechselprozessen .
-
Kohlendioxidtransport: : Im Blutkreislauf hilft Hydrogencarbonat beim Transport von Kohlendioxid vom Gewebe zur Lunge, wo es ausgeatmet wird. Dieser Prozess beinhaltet die reversible Umwandlung von Kohlendioxid in Hydrogencarbonat und umgekehrt, die durch das Enzym Carboanhydrase katalysiert wird .
-
Neutralisation von Säuren: : Hydrogencarbonat neutralisiert Säuren im Magen und in anderen Teilen des Körpers und lindert säurebedingte Beschwerden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hydrogencarbonat kann durch verschiedene Verfahren synthetisiert werden, wobei das Solvay-Verfahren am häufigsten ist. Dieses Verfahren beinhaltet die Reaktion von Natriumchlorid, Ammoniak, Kohlendioxid und Wasser. Die Reaktion verläuft wie folgt: [ \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} + \text{NH}_3 \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]
Das gebildete Natriumhydrogencarbonat wird dann ausgefällt und abgetrennt. Das in der Reaktion entstehende Kohlendioxid wird recycelt, um mehr Natriumhydrogencarbonat zu produzieren {_svg_2}.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Hydrogencarbonat mit dem Solvay-Verfahren hergestellt, das kostengünstig und effizient ist. Das Verfahren verwendet leicht verfügbare Rohstoffe wie Natriumchlorid und Ammoniak. Das Solvay-Verfahren erzeugt im Vergleich zu anderen Verfahren weniger Nebenprodukte, wodurch es umweltfreundlich ist. Das hergestellte hochwertige Hydrogencarbonat ist für verschiedene Anwendungen geeignet, darunter Backwaren und Pharmazeutika .
Chemische Reaktionsanalyse
Arten von Reaktionen
Hydrogencarbonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Säure-Base-Reaktionen, thermische Zersetzung und Reaktionen mit Säuren und Basen.
-
Säure-Base-Reaktionen: : Hydrogencarbonat wirkt als amphotere Spezies, d. h. es kann sowohl als Säure als auch als Base wirken. Beispielsweise: [ \text{HCO}3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 ]
-
Thermische Zersetzung: : Bei Erhitzung zersetzt sich Hydrogencarbonat zu Carbonat, Wasser und Kohlendioxid: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
-
Reaktionen mit Säuren: : Hydrogencarbonat reagiert mit Säuren unter Bildung von Kohlendioxid, Wasser und einem Salz: [ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Hydrogencarbonat verwendet werden, sind Salzsäure, Essigsäure und Schwefelsäure. Die Reaktionen finden typischerweise unter Standardtemperatur- und Druckbedingungen statt {_svg_4} .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit Hydrogencarbonat entstehen, sind Kohlendioxid, Wasser und verschiedene Salze wie Natriumchlorid und Natriumcarbonat .
Analyse Chemischer Reaktionen
Types of Reactions
Bicarbonate undergoes several types of chemical reactions, including acid-base reactions, thermal decomposition, and reactions with acids and bases.
-
Acid-Base Reactions: : Bicarbonate acts as an amphiprotic species, meaning it can act as both an acid and a base. For example: [ \text{HCO}_3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 ]
-
Thermal Decomposition: : When heated, bicarbonate decomposes to form carbonate, water, and carbon dioxide: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
-
Reactions with Acids: : Bicarbonate reacts with acids to produce carbon dioxide, water, and a salt: [ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with bicarbonate include hydrochloric acid, acetic acid, and sulfuric acid. The reactions typically occur under standard temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving bicarbonate include carbon dioxide, water, and various salts such as sodium chloride and sodium carbonate .
Wirkmechanismus
Bicarbonate exerts its effects through several mechanisms:
-
Buffering Action: : Bicarbonate acts as a buffer by neutralizing excess hydrogen ions, thereby maintaining pH balance in biological systems. This is crucial for the proper functioning of enzymes and metabolic processes .
-
Carbon Dioxide Transport: : In the bloodstream, bicarbonate helps transport carbon dioxide from tissues to the lungs, where it is exhaled. This process involves the reversible conversion of carbon dioxide to bicarbonate and vice versa, catalyzed by the enzyme carbonic anhydrase .
-
Neutralizing Acids: : Bicarbonate neutralizes acids in the stomach and other parts of the body, providing relief from acid-related conditions .
Vergleich Mit ähnlichen Verbindungen
Hydrogencarbonat wird oft mit Carbonat verglichen, einer weiteren wichtigen Verbindung in der Chemie. Hier sind einige wichtige Unterschiede und Ähnlichkeiten:
-
Chemische Formel: : Hydrogencarbonat hat die Formel HCO₃⁻, während Carbonat die Formel CO₃²⁻ hat .
-
Ladung: : Hydrogencarbonat trägt eine -1 Ladung, während Carbonat eine -2 Ladung trägt .
-
Löslichkeit: : Hydrogencarbonat ist in Wasser löslicher als Carbonat .
-
Anwendungen: : Hydrogencarbonat wird häufig beim Backen, in der Medizin und als Puffer verwendet, während Carbonat bei der Herstellung von Glas, Keramik und als Bestandteil von Kalkstein und Marmor verwendet wird .
-
Reaktivität: : Sowohl Hydrogencarbonat als auch Carbonat reagieren mit Säuren unter Bildung von Kohlendioxid, aber Hydrogencarbonat wird häufiger in Anwendungen verwendet, bei denen eine schwache Base erforderlich ist .
Ähnliche Verbindungen
- Carbonat (CO₃²⁻)
- Hydroxid (OH⁻)
- Phosphat (PO₄³⁻)
- Sulfat (SO₄²⁻)
Die einzigartigen Eigenschaften von Hydrogencarbonat, wie seine amphotere Natur und seine Rolle in physiologischen Prozessen, machen es zu einer vielseitigen und essentiellen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
IUPAC Name |
hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZGUZCCUSVTD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049921 | |
| Record name | Bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.017 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-52-3 | |
| Record name | Bicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicarbonate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICARBONATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN1ZRA3Q20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)







![3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
![2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)


![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1211310.png)
